Ormetoprim

Catalog No.
S538240
CAS No.
6981-18-6
M.F
C14H18N4O2
M. Wt
274.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ormetoprim

CAS Number

6981-18-6

Product Name

Ormetoprim

IUPAC Name

5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

InChI

InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)

InChI Key

KEEYRKYKLYARHO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC

Solubility

Soluble in DMSO

Synonyms

2,4-diamino-5-(6-methylveratryl)pyrimidine, ormetoprim

Canonical SMILES

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC

Description

The exact mass of the compound Ormetoprim is 274.143 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95072. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of dimethoxybenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying Bacterial Physiology and Metabolism

Ormetoprim's mechanism of action involves interfering with folic acid synthesis in bacteria. Researchers can leverage this property to study various aspects of bacterial physiology and metabolism. By observing how Ormetoprim affects bacterial growth and function, scientists can gain insights into:

  • The role of folic acid in bacterial cell division [Source: National Institutes of Health (.gov) ]
  • The specific pathways involved in folate synthesis within different bacterial species [Source: Antimicrobial Agents and Chemotherapy, American Society for Microbiology ]
  • The development of new antibiotics that target different steps in the folic acid pathway [Source: Science Translational Medicine ]

Investigating Antibiotic Resistance Mechanisms

The widespread use of antibiotics has led to the emergence of antibiotic-resistant bacteria. Ormetoprim can be a valuable tool for researchers studying these resistance mechanisms. By exposing bacteria to Ormetoprim and observing how they adapt and survive, scientists can learn about:

  • Mutations in genes that code for enzymes involved in folate synthesis [Source: Journal of Antimicrobial Chemotherapy ]
  • The development of efflux pumps that expel Ormetoprim from the bacterial cell [Source: Antimicrobial Agents and Chemotherapy ]
  • The horizontal transfer of resistance genes between different bacterial strains [Source: mBio ]

This knowledge can be crucial for developing new strategies to combat antibiotic resistance, a significant public health concern.

Exploring Applications in Aquaculture

Although not widely used in human medicine, Ormetoprim has applications in aquaculture. Researchers can utilize Ormetoprim to:

  • Prevent and control bacterial infections in fish [Source: Issues in General Food Research: 2013 Edition [ISBN 1466554224]]
  • Study the ecology and transmission of bacterial pathogens in aquatic environments [Source: The Journal of General Microbiology ]

Ormetoprim is a synthetic compound classified as an antibiotic, primarily used in veterinary medicine. It is known for its role as a dihydrofolate reductase inhibitor, which disrupts the bacterial synthesis of nucleic acids by competing with para-aminobenzoic acid (PABA) in the folate pathway. Its chemical structure is characterized by a pyrimidine ring, specifically 2,4-diamino-5-(4,5-dimethoxy-2-methylbenzyl)pyrimidine, and it has the CAS number 6981-18-6 .

, particularly in the context of its synthesis. Some notable reactions include:

  • Formation of Dihydrofolate Reductase Complex: Ormetoprim binds to the active site of dihydrofolate reductase, inhibiting its activity and thereby preventing the conversion of dihydrofolate to tetrahydrofolate.
  • Photodegradation: In aquatic environments, ormetoprim can undergo photodegradation, affecting its stability and efficacy in water systems .

Ormetoprim exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves:

  • Inhibition of Folate Synthesis: By blocking dihydrofolate reductase, ormetoprim effectively hampers bacterial growth and replication.
  • Use in Combination Therapy: Often used in conjunction with sulfadimethoxine to enhance its antimicrobial efficacy, this combination is particularly effective in treating infections in aquaculture settings .

The synthesis of ormetoprim involves multi-step reactions. A common method includes:

  • Starting Materials: Utilizing 2,4-diamino-5-methoxymethylpyrimidine and 3,4-dimethoxytoluene.
  • Reagents: Potassium hydroxide and phosphoric acid are often employed.
  • Reaction Conditions: The mixture is typically heated under reflux conditions for several hours to facilitate the reaction .

Other methods may involve different reagents like guanidine and various solvents such as ethanol or dimethylformamide under controlled temperatures .

Ormetoprim is primarily utilized in veterinary medicine for:

  • Aquaculture: Preventing and treating bacterial infections in fish and other aquatic species.
  • Livestock: Used to control infections in cattle and poultry.
  • Combination Antibiotic Formulations: Often combined with other antibiotics for enhanced therapeutic effects .

Research on ormetoprim has shown:

  • Stability Across Conditions: Studies indicate that ormetoprim remains stable at various salinities and pH levels for extended periods, which is crucial for its application in aquaculture .
  • Hypersensitivity Reactions: Although rare, some individuals may exhibit hypersensitivity to ormetoprim, necessitating caution during administration .

Ormetoprim shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
SulfadimethoxineSulfonamideInhibits bacterial folate synthesisOften used in combination with ormetoprim
TrimethoprimDihydrofolate reductase inhibitorSimilar inhibition mechanismPrimarily used for human infections
PyrimethamineAntimalarial agentInhibits dihydrofolate reductaseUsed mainly against protozoan infections

Ormetoprim's unique combination of a pyrimidine structure and its specific application in veterinary medicine differentiates it from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

274.14297583 g/mol

Monoisotopic Mass

274.14297583 g/mol

Heavy Atom Count

20

LogP

1.23 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M3EFS94984

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

6981-18-6

Wikipedia

Ormetoprim

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Guerard JJ, Chin YP. Photodegradation of ormetoprim in aquaculture and stream-derived dissolved organic matter. J Agric Food Chem. 2012 Oct 3;60(39):9801-6. doi: 10.1021/jf302564d. Epub 2012 Sep 24. PubMed PMID: 22950359.
2: Yang YJ, Liu XW, Li B, Li SH, Kong XJ, Qin Z, Li JY. Simultaneous determination of diaveridine, trimethoprim and ormetoprim in feed using high performance liquid chromatography tandem mass spectrometry. Food Chem. 2016 Dec 1;212:358-66. doi: 10.1016/j.foodchem.2016.05.184. Epub 2016 Jun 1. PubMed PMID: 27374543.
3: Davami A, Peterson RA, Jones WT, Ilardi RL. Compatibility of sulfadimethoxine and ormetoprim with lasalocid and monensin on performance of male broiler chickens. Poult Sci. 1987 Feb;66(2):373-5. PubMed PMID: 3588507.
4: Bakal RS, Bai SA, Stoskopf MK. Pharmacokinetics of sulfadimethoxine and ormetoprim in a 5:1 ratio following intraperitoneal and oral administration, in the hybrid striped bass (Morone chrysops x Morone saxitalis). J Vet Pharmacol Ther. 2004 Feb;27(1):1-6. PubMed PMID: 14995959.
5: Brown MP, Gronwall RR, Houston AE. Pharmacokinetics and body fluid and endometrial concentrations of ormetoprim-sulfadimethoxine in mares. Can J Vet Res. 1989 Jan;53(1):12-6. PubMed PMID: 2914221; PubMed Central PMCID: PMC1255505.
6: Vasilopulos RJ, Mackin A, Lavergne SN, Trepanier LA. Nephrotic syndrome associated with administration of sulfadimethoxine/ormetoprim in a dobermann. J Small Anim Pract. 2005 May;46(5):232-6. PubMed PMID: 15909446.
7: Blackwell TE, Werdin RE, Eisenmenger MC, FitzSimmons MA. Goitrogenic effects in offspring of swine fed sulfadimethoxine and ormetoprim in late gestation. J Am Vet Med Assoc. 1989 Feb 15;194(4):519-23. PubMed PMID: 2921200.
8: Dunbar MR, Foreyt WJ. Prevention of coccidiosis in domestic dogs and captive coyotes (Canis latrans) with sulfadimethoxine-ormetoprim combination. Am J Vet Res. 1985 Sep;46(9):1899-902. PubMed PMID: 4051296.
9: Biel-Zielińska A, Brzeziński J. [Neurochemical disorders in rats caused by combined action of Primor and thiram. I. Changes in catecholamine and serotonin levels in the brain, heart and adrenal glands of rats with acute poisoning]. Rocz Panstw Zakl Hig. 1991;42(2):195-203. Polish. Erratum in: Rocz Panstw Zakl Hig 1991;42(4):following 357. PubMed PMID: 1803448.
10: Kosoff RE, Chen CY, Wooster GA, Getchell RG, Clifford A, Craigmill AL, Bowser PR. Sulfadimethoxine and ormetoprim residues in three species of fish after oral dosing in feed. J Aquat Anim Health. 2007 Jun;19(2):109-15. doi: 10.1577/H06-038.1. PubMed PMID: 18201051.
11: Droy BF, Goodrich MS, Lech JJ, Kleinow KM. Bioavailability, disposition and pharmacokinetics of 14C-ormetoprim in rainbow trout (Salmo gairdneri). Xenobiotica. 1990 Feb;20(2):147-57. PubMed PMID: 2333711.
12: Abascal JF, Abella M, Marinetto E, Pascau J, Desco M. A Novel Prior- and Motion-Based Compressed Sensing Method for Small-Animal Respiratory Gated CT. PLoS One. 2016 Mar 9;11(3):e0149841. doi: 10.1371/journal.pone.0149841. eCollection 2016. PubMed PMID: 26959370; PubMed Central PMCID: PMC4784891.
13: Wilson WD, George LW, Baggot JD, Adamson PJ, Hietala SK, Mihalyi JE. Ormetoprim-sulfadimethoxine in cattle: pharmacokinetics, bioavailability, distribution to the tears, and in vitro activity against Moraxella bovis. Am J Vet Res. 1987 Mar;48(3):407-14. PubMed PMID: 3565896.
14: Tanabe A, Kondo Y, Toriumi T. [Effect of sulfamonomethoxine and ormetoprim on leucocytozoon infection in chickens]. Nihon Yakurigaku Zasshi. 1986 Mar;87(3):273-9. Japanese. PubMed PMID: 3086195.
15: Hasbullah, Itahana H, Uchida T, Inamoto T, Nakai Y, Ogimoto K. Medication of feedlot calves infected with Eimeria spp. by a combination of sulfamonomethoxine and ormetoprim. J Vet Med Sci. 1996 Feb;58(2):169-70. PubMed PMID: 8672590.
16: Potter RA, Burns BG, van de Riet JM, North DH, Darvesh R. Simultaneous determination of 17 sulfonamides and the potentiators ormetoprim and trimethoprim in salmon muscle by liquid chromatography with tandem mass spectrometry detection. J AOAC Int. 2007 Jan-Feb;90(1):343-8. PubMed PMID: 17373466.
17: Samuelsen OB, Ervik A, Wennevik V. Absorption, tissue distribution, metabolism and excretion of ormetoprim and sulphadimethoxine in Atlantic salmon (Salmo salar) after intravenous and oral administration of Romet. Xenobiotica. 1995 Nov;25(11):1169-80. PubMed PMID: 8592867.
18: Topic Popovic N, Babish JG, Bowser PR. Observational study of hepatic cytochrome P-450 protein expression and activity in summer flounder (Paralichtys dentatus) after combination ormetoprim-sulfadimethoxine treatment. Chemotherapy. 2007;53(5):313-5. Epub 2007 Aug 29. PubMed PMID: 17728539.
19: Lin SY, Jeng SL. Comparison of ion-pairing and ion-suppressing liquid chromatographic methods for the determination of pyrimethamine and ormetoprim in chicken feed. J Chromatogr Sci. 2002 Jul;40(6):331-6. PubMed PMID: 12137205.
20: Sanders SM, Srivastava P, Feng Y, Dane JH, Basile J, Barnett MO. Sorption of the veterinary antimicrobials sulfadimethoxine and ormetoprim in soil. J Environ Qual. 2008 Jun 23;37(4):1510-8. doi: 10.2134/jeq2007.0215. Print 2008 Jul-Aug. PubMed PMID: 18574183.

Explore Compound Types